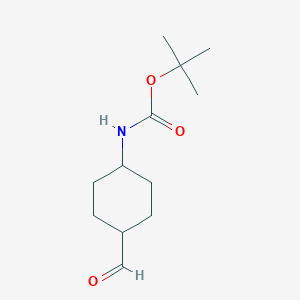

Tert-butyl trans-4-formylcyclohexylcarbamate

Vue d'ensemble

Description

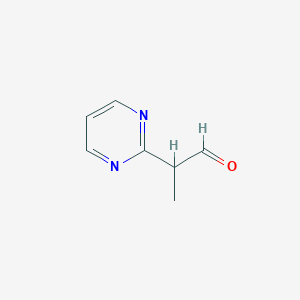

Tert-butyl trans-4-formylcyclohexylcarbamate is a chemical compound with the empirical formula C12H21NO3 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of Tert-butyl trans-4-formylcyclohexylcarbamate is 227.30 . The SMILES string representation is O=C(OC©©C)NC@HCC[C@@H]1C([H])=O .Physical And Chemical Properties Analysis

Tert-butyl trans-4-formylcyclohexylcarbamate is a solid substance . It has a predicted boiling point of 339.5±31.0 °C and a predicted density of 1.04±0.1 g/cm3 . It is slightly soluble in water .Applications De Recherche Scientifique

Proteomics Research

Tert-butyl trans-4-formylcyclohexylcarbamate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can serve as a protecting group for amino functionalities during peptide synthesis. This is particularly useful in the identification and quantification of proteins and their post-translational modifications, which are critical for understanding cellular processes .

Drug Discovery

In the realm of drug discovery, this chemical serves as a building block in the synthesis of potential pharmaceuticals. Its role in the creation of small molecule libraries is invaluable for high-throughput screening against various biological targets, aiding in the discovery of new drugs .

Material Science

The compound’s unique properties make it suitable for use in material science, particularly in the development of novel polymers. It can be used to introduce specific functional groups into polymer chains, which can alter the physical properties of the material, such as its solubility, strength, and resistance to degradation .

Chemical Synthesis

As a reagent in organic synthesis, Tert-butyl trans-4-formylcyclohexylcarbamate is employed to introduce the tert-butyl carbamate protecting group. This is essential for the selective modification of molecules, especially in complex organic syntheses where protecting groups are needed to improve yields and purities .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses to help identify and quantify other substances within a sample. Its stability and well-defined properties make it an ideal candidate for such applications .

Bioconjugation Techniques

This compound finds application in bioconjugation techniques, where it is used to link biomolecules with other entities, such as fluorescent dyes or drugs. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .

Neuroscience Research

In neuroscience, the compound can be used to study neural processes by acting as a precursor for the synthesis of compounds that can modulate neurotransmitter systems. This aids in the exploration of brain function and the development of treatments for neurological disorders .

Environmental Science

Lastly, in environmental science, Tert-butyl trans-4-formylcyclohexylcarbamate can be used in the synthesis of compounds that are designed to degrade in the environment under specific conditions, contributing to the development of eco-friendly materials .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(4-formylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDBIGSFXXKWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl trans-4-formylcyclohexylcarbamate | |

CAS RN |

181308-57-6, 304873-80-1 | |

| Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)